![molecular formula C10H18F2N2 B1415210 (2R)-2-[(3,3-difluoropyrrolidin-1-yl)methyl]piperidine CAS No. 1932809-71-6](/img/structure/B1415210.png)
(2R)-2-[(3,3-difluoropyrrolidin-1-yl)methyl]piperidine
Overview
Description
(2R)-2-[(3,3-difluoropyrrolidin-1-yl)methyl]piperidine is a useful research compound. Its molecular formula is C10H18F2N2 and its molecular weight is 204.26 g/mol. The purity is usually 95%.
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Biological Activity
The compound (2R)-2-[(3,3-difluoropyrrolidin-1-yl)methyl]piperidine is a member of the piperidine family, which has garnered interest due to its potential biological activities. Piperidine derivatives are known for their diverse pharmacological properties, including antimicrobial, antitumor, and neuroprotective effects. This article explores the biological activity of this specific compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₁₁H₁₄F₂N₂
- Molecular Weight : 216.24 g/mol
- Structural Features : The compound consists of a piperidine ring substituted with a difluoropyrrolidine moiety.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of piperidine derivatives. For instance, a study on piperidine-based 1,2,3-triazolylacetamide derivatives demonstrated significant antifungal activity against Candida auris, a pathogen known for its resistance to conventional antifungals. The derivatives induced apoptotic cell death and cell cycle arrest in this fungal species, suggesting that similar mechanisms may be applicable to this compound .
The proposed mechanism of action for piperidine derivatives often involves:
- Disruption of Cell Membrane Integrity : Compounds have been shown to disrupt plasma membrane integrity in fungi, leading to cell death.
- Induction of Apoptosis : Certain derivatives induce apoptotic pathways, as evidenced by changes in cell morphology and viability assays.
These mechanisms suggest that this compound may also exhibit similar antifungal properties.
Study 1: Antifungal Activity Against Candida auris
In a controlled study with six novel piperidine derivatives, compounds demonstrated MIC values ranging from 0.24 to 0.97 μg/mL against C. auris. The most effective compounds were further analyzed for their ability to induce apoptosis and disrupt the fungal cell cycle .
Study 2: Antitumor Activity
Piperidine derivatives have also been investigated for their antitumor properties. A series of farnesyltransferase inhibitors derived from piperidine showed potent inhibition with an IC50 value as low as 1.9 nM. This suggests that structural modifications in piperidine can lead to significant enhancements in biological potency .
Data Summary
Activity Type | Compound | MIC (μg/mL) | IC50 (nM) | Mechanism |
---|---|---|---|---|
Antifungal | pta1 | 0.24 | - | Apoptosis |
Antifungal | pta2 | 0.97 | - | Cell Cycle Arrest |
Antitumor | FTase Inhibitor | - | 1.9 | Enzyme Inhibition |
Properties
IUPAC Name |
(2R)-2-[(3,3-difluoropyrrolidin-1-yl)methyl]piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F2N2/c11-10(12)4-6-14(8-10)7-9-3-1-2-5-13-9/h9,13H,1-8H2/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGWZSJFRNXAKH-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CN2CCC(C2)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@H](C1)CN2CCC(C2)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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